Methyl dehydroabietate

Catalog No.
S1524647
CAS No.
1235-74-1
M.F
C₂₁H₃₀O₂
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl dehydroabietate

CAS Number

1235-74-1

Product Name

Methyl dehydroabietate

IUPAC Name

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

Molecular Formula

C₂₁H₃₀O₂

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20-,21-/m1/s1

InChI Key

PGZCJOPTDHWYES-HMXCVIKNSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid Methyl Ester; [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)- 1-phenanthrenecarboxylic Acid Methyl Ester; De

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)OC)C

Methyl dehydroabietate is a naturally occurring compound found in various plants, including some pine species like Pinus sylvestris var. hamata and Pinus luchuensis []. While its specific biological function in these plants remains unclear, researchers have investigated its potential applications in various scientific fields.

Studies on biological activity

Several studies have explored the potential biological activities of methyl dehydroabietate. These studies have yielded mixed results, with some suggesting potential:

  • Antibacterial activity: Some studies have shown that methyl dehydroabietate exhibits antibacterial activity against certain bacterial strains []. However, further research is needed to understand its mechanisms of action and potential effectiveness against other bacterial species.
  • Antioxidant activity: Certain studies suggest that methyl dehydroabietate may possess antioxidant properties []. However, more research is required to confirm these findings and understand the potential implications for human health.
  • Other potential activities: Some studies have investigated the potential anti-inflammatory and anticancer properties of methyl dehydroabietate, but these findings are preliminary and require further investigation [, ].

Additional areas of research

Beyond its biological activity, methyl dehydroabietate is also being investigated in other scientific areas, such as:

  • Biomarker development: Researchers are exploring the potential of methyl dehydroabietate as a biomarker for certain medical conditions [].
  • Material science: Some studies are investigating the potential use of methyl dehydroabietate in the development of new materials with specific properties [].

Methyl dehydroabietate is a natural compound derived from dehydroabietic acid, which is a diterpene obtained from the resin of coniferous trees. Its chemical formula is C21H30O2, and it has a molecular weight of approximately 314.4617 g/mol. The compound features a complex structure characterized by a bicyclic arrangement typical of many terpenoids, with various functional groups that contribute to its reactivity and biological activity .

The specific mechanism by which MDA exerts its antimicrobial effects remains under investigation. One hypothesis suggests it disrupts the bacterial cell membrane, leading to cell death []. Further research is needed to confirm this and explore potential mechanisms in other biological systems.

  • Safety Data: Limited information exists on the specific hazards of MDA. However, as a resin acid, it might cause skin irritation [].
  • Handling Precautions: Due to limited data, exercising caution is advisable when handling MDA. Standard laboratory safety practices for handling organic compounds should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.

Please Note:

  • The information on chemical reactions, mechanism of action, and safety is based on current scientific understanding and might be subject to change as further research is conducted.
, including:

  • Friedel-Crafts Reactions: It can undergo Friedel-Crafts reactions when treated with Lewis acids, leading to the formation of new carbon-carbon bonds. This reaction is particularly useful for synthesizing more complex aromatic compounds .
  • Pyrolysis: At high temperatures (600-800 °C), methyl dehydroabietate can be pyrolyzed to yield a range of products, indicating its potential as a source of valuable chemicals through thermal decomposition .
  • Deisopropylation: The compound can also undergo stereoselective reactions such as deisopropylation when catalyzed by zeolites, which can alter its structure and reactivity significantly .

Research indicates that methyl dehydroabietate exhibits several biological activities:

  • Anti-Obesity Effects: Studies have shown that it can counteract insulin resistance and hepatic steatosis induced by high-fat diets in animal models. This effect is mediated through the modulation of peroxisome proliferator-activated receptor signaling pathways, which are crucial for lipid metabolism and insulin sensitivity .
  • Antimicrobial Properties: Some derivatives of methyl dehydroabietate have demonstrated antimicrobial activity, making them potential candidates for developing new antibacterial agents .
  • Anti-inflammatory Effects: The compound has been linked to anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation.

Methyl dehydroabietate can be synthesized through several methods:

  • Direct Extraction: It can be extracted from natural sources such as pine resin.
  • Chemical Synthesis: Synthetic routes often involve the modification of dehydroabietic acid through esterification or other organic transformations to yield methyl dehydroabietate and its derivatives .
  • Catalytic Methods: Utilizing catalysts such as aluminum chloride can facilitate the synthesis of various derivatives by promoting electrophilic aromatic substitution reactions on the compound's aromatic rings .

Methyl dehydroabietate has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential use in developing treatments for obesity and metabolic disorders.
  • Cosmetics: Its antimicrobial properties make it a candidate for use in cosmetic formulations aimed at improving skin health.
  • Industrial Uses: The compound's derivatives are investigated for their utility in producing resins and adhesives due to their favorable chemical properties.

Interaction studies involving methyl dehydroabietate focus on its effects on various biological pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Research highlights its role in activating PPARs, which are crucial for regulating glucose and lipid metabolism. This interaction is significant for developing therapeutic strategies against metabolic diseases .
  • Synergistic Effects with Other Compounds: Studies suggest that methyl dehydroabietate may enhance the effects of other bioactive compounds when used in combination, potentially leading to improved therapeutic outcomes.

Methyl dehydroabietate shares structural similarities with several other diterpenes and terpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Dehydroabietic AcidBicyclic structure, lacks methyl groupPrecursor to methyl dehydroabietate
Abietic AcidBicyclic structure with additional functional groupsCommonly used in resins and adhesives
Diterpene AlcoholsSimilar carbon skeletonVaries in functional groups affecting solubility
TaxodioneRelated bicyclic structureExhibits unique biological activities not seen in methyl dehydroabietate

Methyl dehydroabietate is unique due to its specific modifications that enhance its biological activity, particularly regarding insulin sensitivity and potential antimicrobial effects. Its ability to modulate PPAR signaling distinguishes it from other similar compounds, making it a subject of interest for further research in metabolic health and disease management.

Traditional Synthetic Pathways from Abietic Acid Precursors

The subsequent aromatization step represents a critical transformation that converts the aliphatic methyl abietate to the aromatic methyl dehydroabietate system. This process is typically carried out by heating neat methyl abietate at 250°C in the presence of 5% palladium on carbon catalyst for approximately 2 hours. Under these conditions, the reaction proceeds through a disproportionation mechanism similar to that employed in commercial rosin processing, yielding methyl dehydroabietate in 85% yield as an orange oil with specific optical rotation [α]²⁰ᴅ +52.0°.

An alternative preparation method involves the direct reaction of dehydroabietic acid with diazomethane in ethereal solution, which provides the methyl ester through a straightforward esterification process. This method offers the advantage of mild reaction conditions and typically produces methyl dehydroabietate with [α]ᴅ²⁵ +59.8° in 95% ethanol. The choice between these synthetic approaches often depends on the scale of preparation and the specific requirements for optical purity in subsequent applications.

The thermal stability of methyl dehydroabietate has been extensively studied through pyrolysis experiments conducted at temperatures ranging from 600°C to 800°C. These investigations revealed that methyl dehydroabietate undergoes complex thermal fragmentation patterns, with the initial decomposition involving elimination of the carbomethoxy moiety followed by thermal rupture of the A-ring system. The pyrolysis products include numerous aromatic compounds, with naphthalene-related structures predominating at higher temperatures.

Novel Methodologies for Bromo- and Nitro-Substituted Derivatives

Recent advances in methyl dehydroabietate derivatization have focused on the selective introduction of bromo and nitro substituents, particularly at the C-12 position of the aromatic ring system. A comprehensive study demonstrated the synthesis of six distinct methyl 12-substituted-dehydroabietate derivatives through sequential bromination, nitration, reduction, and diazotization reactions. These transformations exploit the electron-rich nature of the aromatic ring system and the directing effects of existing substituents.

The bromination methodology involves treatment of methyl dehydroabietate with bromine in the presence of microporous solid catalysts, with montmorillonite K10 providing the highest yields and regioselectivity. This heterogeneous catalytic system offers several advantages, including easy product separation, catalyst recyclability, and enhanced selectivity for C-12 substitution. The reaction proceeds rapidly under mild conditions and demonstrates excellent functional group tolerance.

For nitro derivative synthesis, the dinitration approach has proven particularly effective, enabling the simultaneous introduction of multiple nitro groups while maintaining structural integrity. The process typically involves treatment with mixed acid systems under controlled temperature conditions, followed by oxidation and nitration-deisopropylation sequences. These transformations have been successfully applied to both methyl 12-chloro-dehydroabietate and methyl 12-bromo-dehydroabietate substrates.

Derivative TypeSubstitution PatternYield (%)Characterization Method
Methyl 12-bromo-dehydroabietateC-12 bromo78-85NMR, X-ray diffraction
Methyl 12-chloro-dehydroabietateC-12 chloro82-88NMR, X-ray diffraction
12-bromo-13,14-dinitro-deisopropyldehydroabietateMultiple substitution65-72Mass spectrometry, NMR
Methyl 12-nitro-dehydroabietateC-12 nitro70-76IR, NMR spectroscopy

The spectroscopic characterization of these halogenated and nitrated derivatives has revealed important structure-activity relationships. X-ray crystallographic analysis of methyl 12-chloro-dehydroabietate and 12-bromo-13,14-dinitro-deisopropyldehydroabietate has provided detailed structural information, confirming the regioselectivity of the substitution reactions and revealing the three-dimensional arrangements of substituents.

Semisynthetic Approaches for Functionalized Diterpenoid Analogues

The preparation of hydroxylated derivatives represents a significant advancement in methyl dehydroabietate chemistry. Microbial oxidation using Corticium sasakii has been employed to introduce hydroxyl groups at specific positions, yielding methyl 3β-hydroxydehydroabietate and methyl 3β,7β-dihydroxydehydroabietate. This biocatalytic approach offers excellent selectivity and operates under environmentally benign conditions. The hydroxylation appears to occur preferentially at the C-3β position, followed by secondary oxidation at C-6α or C-7β positions.

For the synthesis of phenolic derivatives, Friedel-Crafts acylation followed by Baeyer-Villiger oxidation has proven effective in introducing phenolic functionality at the C-12 position. This two-step sequence involves initial acylation with acetyl chloride and aluminum chloride, followed by oxidation with meta-chloroperbenzoic acid to generate the corresponding phenol. The method has been successfully applied to both methyl dehydroabietate and related dehydroabietylamine derivatives.

The synthesis of carnosol and tanshinone analogues represents another important application of semisynthetic methodology. These compounds are prepared from methyl dehydroabietate through intermediate methyl 12-hydroxyabieta-8,11,13-trien-18-oate, which undergoes selective oxidation at C-11 and C-12 positions using benzeneseleninic anhydride. The resulting ortho-quinones demonstrate significant biological activity and serve as valuable intermediates for further structural modifications.

Target AnalogueStarting MaterialKey TransformationOverall Yield (%)
Ferruginol derivativesMethyl dehydroabietateFriedel-Crafts/Baeyer-Villiger61-78
Carnosol analoguesMethyl dehydroabietateSelective oxidation78-85
Hydroxylated derivativesMethyl dehydroabietateMicrobial oxidation65-75
Tanshinone analoguesMethyl dehydroabietateMulti-step oxidation55-68

Stereochemical Control in Dehydroabietic Acid-Based Modifications

The stereochemical aspects of methyl dehydroabietate transformations have received considerable attention, particularly regarding the control of configuration at newly formed chiral centers and the preservation of existing stereochemistry during chemical modifications. The compound possesses multiple chiral centers within its tricyclic framework, and maintaining stereochemical integrity during derivatization represents a significant synthetic challenge.

Studies on the A-ring to B-ring junction stereochemistry have utilized methyl dehydroabietate as a model compound for investigating conformational effects on reactivity. The trans-fusion of the A and B rings in dehydroabietic acid derivatives has been confirmed through detailed conformational analysis and comparison with related podocarpic acid systems. This stereochemical arrangement significantly influences the accessibility of various positions for chemical modification and affects the overall three-dimensional structure of derivatives.

The preparation of enantiomerically pure methyl dehydroabietate derivatives has been achieved through several approaches, including resolution of racemic intermediates and asymmetric synthesis from chiral pool starting materials. The use of (+)-dehydroabietylamine as a chiral building block has enabled the preparation of optically active compounds with defined absolute configuration. This approach is particularly valuable for biological studies where stereochemical purity is essential for accurate structure-activity relationship determination.

Conformational analysis of methyl dehydroabietate derivatives has revealed important insights into the preferred spatial arrangements of substituents. X-ray crystallographic studies have shown that the tricyclic framework adopts a relatively rigid conformation, with limited flexibility in the A and B rings. This structural rigidity influences the approach of reagents during chemical transformations and contributes to the observed regioselectivity in many reactions.

The stereoselective synthesis of C-11 and C-12 disubstituted derivatives has been accomplished through careful control of reaction conditions and the use of appropriate protecting groups. The reduction of ortho-quinone intermediates with sodium dithionite provides access to catechol derivatives with defined stereochemistry at the hydroxyl-bearing carbons. These transformations proceed with high stereoselectivity due to the directing effects of the tricyclic framework and the steric constraints imposed by existing substituents.

XLogP3

5.9

UNII

4P47O55S2W

Other CAS

1235-74-1

Wikipedia

Methyl dehydroabietate

Use Classification

Cosmetics -> Emollient; Skin conditioning; Viscosity controlling

Dates

Modify: 2023-08-15

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